molecular formula C14H19F3N2O B14762125 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime

1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime

Cat. No.: B14762125
M. Wt: 288.31 g/mol
InChI Key: QYWVEFPUVMRRCU-UYRXBGFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime involves several steps. One common method includes the reaction of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired product’s stability and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its inhibitory effects on carbonyl reductase and its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neuropathic pain through TRPV1 antagonism.

    Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonyl reductase and act as a TRPV1 antagonist makes it valuable in both research and therapeutic contexts .

Properties

Molecular Formula

C14H19F3N2O

Molecular Weight

288.31 g/mol

IUPAC Name

2-[(Z)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine

InChI

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13-

InChI Key

QYWVEFPUVMRRCU-UYRXBGFRSA-N

Isomeric SMILES

CCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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